molecular formula C13H9Cl3O4 B138642 methyl 2-chloro-2-(2,4-dichloro-3-oxo-5-phenylfuran-2-yl)acetate CAS No. 127244-97-7

methyl 2-chloro-2-(2,4-dichloro-3-oxo-5-phenylfuran-2-yl)acetate

Cat. No.: B138642
CAS No.: 127244-97-7
M. Wt: 335.6 g/mol
InChI Key: QXDNHAANCASTGJ-UHFFFAOYSA-N
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Description

methyl 2-chloro-2-(2,4-dichloro-3-oxo-5-phenylfuran-2-yl)acetate is a complex organic compound with a unique structure that includes a furan ring, multiple chlorine atoms, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-2-(2,4-dichloro-3-oxo-5-phenylfuran-2-yl)acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a phenyl-substituted furan with chlorinating agents under controlled conditions to introduce the chlorine atoms. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve high efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 2-chloro-2-(2,4-dichloro-3-oxo-5-phenylfuran-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the carbonyl group.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used to replace chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

methyl 2-chloro-2-(2,4-dichloro-3-oxo-5-phenylfuran-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 2-chloro-2-(2,4-dichloro-3-oxo-5-phenylfuran-2-yl)acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-dichloro-2-furanacetate
  • Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-tetrachloro-2-furanacetate

Uniqueness

methyl 2-chloro-2-(2,4-dichloro-3-oxo-5-phenylfuran-2-yl)acetate is unique due to its specific arrangement of chlorine atoms and the presence of a phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

127244-97-7

Molecular Formula

C13H9Cl3O4

Molecular Weight

335.6 g/mol

IUPAC Name

methyl 2-chloro-2-(2,4-dichloro-3-oxo-5-phenylfuran-2-yl)acetate

InChI

InChI=1S/C13H9Cl3O4/c1-19-12(18)10(15)13(16)11(17)8(14)9(20-13)7-5-3-2-4-6-7/h2-6,10H,1H3

InChI Key

QXDNHAANCASTGJ-UHFFFAOYSA-N

SMILES

COC(=O)C(C1(C(=O)C(=C(O1)C2=CC=CC=C2)Cl)Cl)Cl

Canonical SMILES

COC(=O)C(C1(C(=O)C(=C(O1)C2=CC=CC=C2)Cl)Cl)Cl

Synonyms

methyl 2-chloro-2-(2,4-dichloro-3-oxo-5-phenyl-2-furyl)acetate

Origin of Product

United States

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